molecular formula C10H12BrNO2S B1437489 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide CAS No. 1081316-85-9

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide

Cat. No. B1437489
M. Wt: 290.18 g/mol
InChI Key: NTZFTTJLEYFJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide (2-BPTD) is a cyclic sulfoxide derivative of 2-bromophenyl thiazine. It is a colorless solid with a melting point of 145-146 °C and a boiling point of 463 °C. 2-BPTD has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of organosulfur compounds, such as sulfoxides, sulfones, and sulfonamides.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Compounds structurally related to 2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide, especially those containing bromine, are often key intermediates in the synthesis of various pharmaceuticals and materials. For instance, the synthesis and applications of brominated compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen, demonstrate the relevance of brominated compounds in pharmaceutical manufacturing. The synthesis involves cross-coupling reactions and highlights the challenges associated with the use of palladium and phenylboronic acid in large-scale production, pointing towards the need for more practical and scalable methods (Qiu et al., 2009).

Environmental and Health Implications

Research on brominated compounds, especially novel brominated flame retardants (NBFRs), sheds light on their occurrence in indoor air, dust, consumer goods, and food. This review provides an extensive overview of the environmental fate, toxicity, and regulations of NBFRs, indicating the environmental and health implications of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

2-(2-bromophenyl)thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-5-1-2-6-10(9)12-7-3-4-8-15(12,13)14/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZFTTJLEYFJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide
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2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide
Reactant of Route 6
2-(2-Bromophenyl)-1,2-thiazinane 1,1-dioxide

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